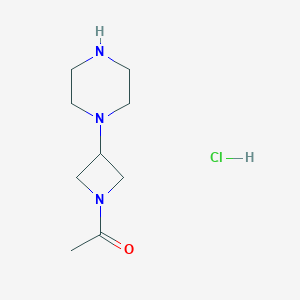

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride

Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride (CAS 1462921-50-1) is a small organic molecule featuring an azetidine ring substituted with a piperazine group and an acetyl moiety, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as receptors or enzymes. Its synthesis typically involves nucleophilic substitution reactions between azetidine derivatives and piperazine-containing intermediates, followed by salt formation with hydrochloric acid .

Propriétés

IUPAC Name |

1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXVFNUOSIRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with azetidinone under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C₉H₁₇N₃O·ClH

- Molecular Weight : 219.71 g/mol

- CAS Number : 2208138-91-2

- MDL Number : MFCD30489690

Structure

The structural formula of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride features a piperazine ring attached to an azetidine moiety, contributing to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other pharmacologically active compounds suggests possible applications in treating various conditions:

- Antipsychotic Activity : Research indicates that compounds with piperazine and azetidine structures exhibit antipsychotic properties. Studies have shown that derivatives of this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways .

- Antidepressant Effects : The modulation of neurotransmitter levels makes this compound a candidate for further exploration in antidepressant drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways. Notable methods include:

- Reactions involving piperazine derivatives : These reactions often utilize acylation techniques to introduce the ethanone functional group into the piperazine structure.

- Formation of azetidine rings : The incorporation of azetidine can be accomplished through cyclization reactions involving suitable precursors.

Biological Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Antipsychotic Evaluation

A study published in a peer-reviewed journal evaluated the antipsychotic effects of various piperazine derivatives, including this compound. The results demonstrated significant activity in rodent models, suggesting potential for further clinical trials .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of this compound, assessing its impact on serotonin and dopamine receptors. The findings indicated a promising interaction with these receptors, paving the way for future antidepressant research .

Mécanisme D'action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The compound shares high structural similarity with several derivatives, as highlighted in Table 1 :

Key Observations :

- Amino vs. Piperazine Substitution: Replacement of piperazine with an amino group (CAS 935668-15-8) increases structural simplicity but may reduce binding affinity to targets requiring bulkier substituents .

- Safety Profiles : Compounds like CAS 2097968-77-7 exhibit higher acute toxicity (H302), suggesting that piperazine substitution in the target compound may mitigate adverse effects .

Physicochemical and Pharmacological Properties

- Crystallinity : The crystalline form of the target compound (as in ’s related azetidine-piperazine derivatives) enhances stability and bioavailability compared to amorphous analogs .

- Solubility: Piperazine-containing compounds generally exhibit better aqueous solubility than methylamino-substituted derivatives (e.g., CAS 2097968-77-7) due to protonatable nitrogen atoms .

Industrial and Commercial Relevance

- Suppliers : The target compound is supplied globally by pharmaceutical companies like CSC Pharmaceuticals, reflecting its industrial demand .

- Applications : Unlike tetrazole derivatives (), which are explored for antimicrobial activity, the target compound’s azetidine-piperazine scaffold is prioritized in CNS drug discovery .

Activité Biologique

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride (CAS Number: 2208138-91-2) is a chemical compound notable for its unique structure, which incorporates a piperazine ring and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C₉H₁₇N₃O·HCl

- Molecular Weight : 219.71 g/mol

- Structure : The compound features a piperazine moiety linked to an azetidine ring, contributing to its diverse biological activities.

Synthesis

The synthesis typically involves the reaction of piperazine with azetidinone under controlled conditions, utilizing suitable solvents and catalysts to enhance yield and purity. The optimization of reaction parameters such as temperature and pressure is crucial for industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67–31.25 µM |

| Escherichia coli | 28–168 µg/mL |

| Pseudomonas aeruginosa | MICs between ≤1 and >5 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

Preliminary studies have also indicated that this compound may possess antiviral properties. Its mechanism of action potentially involves the inhibition of viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated through further research .

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors that play critical roles in microbial growth and viral replication. This interaction may modulate their activity, leading to a therapeutic effect.

Study on Antimicrobial Efficacy

In a study published in PubMed, researchers synthesized a series of compounds related to piperazine derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the piperazine structure significantly influenced the antimicrobial activity, with certain derivatives showing enhanced potency against resistant strains .

Evaluation Against Mycobacterium tuberculosis

Another study focused on evaluating the antimycobacterial activity of piperazine derivatives, including those related to this compound. The findings suggested promising activity against Mycobacterium tuberculosis, highlighting the potential for further development as an antitubercular agent .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride?

Methodological Answer: Synthesis typically involves coupling azetidine derivatives with piperazine under reductive amination or nucleophilic substitution conditions. Key steps include:

- Azetidine Activation : Use of chloroacetyl chloride or similar reagents to functionalize the azetidine ring .

- Piperazine Conjugation : Reacting activated azetidine with piperazine in polar aprotic solvents (e.g., DMF or DCM) at 50–80°C for 6–12 hours .

- Hydrochloride Salt Formation : Precipitation via HCl gas or concentrated hydrochloric acid in anhydrous ether .

Critical Parameters : Monitor pH during salt formation (target pH 2–3) and use inert atmospheres to avoid oxidation.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Note : Safety Data Sheets (SDS) for similar piperazine derivatives indicate no acute toxicity but recommend caution due to potential HCl release during decomposition .

Advanced Research Questions

Q. How can researchers design experiments to study its receptor-binding kinetics?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips and measure binding affinity (KD) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .

- Molecular Dynamics Simulations : Use software like GROMACS to model piperazine-azetidine flexibility and receptor docking .

Data Interpretation : Compare kinetic parameters (kon/koff) with known analogs to infer selectivity.

Q. How should contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation : Compare X-ray data (bond lengths/angles) with DFT-optimized structures .

- Variable-Temperature NMR : Assess dynamic processes (e.g., piperazine ring puckering) causing signal broadening .

- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry and rule out impurities .

Example : Discrepancies in carbonyl group positioning may arise from crystallographic packing effects; use Hirshfeld analysis to assess intermolecular interactions .

Q. What strategies optimize stability in aqueous solutions for bioassays?

Methodological Answer:

Q. How can environmental impact be assessed during disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.